
3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid is an organic compound that features a fluorinated phenyl ring and a keto acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-hydroxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with pyruvic acid under basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(2-Fluoro-5-oxophenyl)-2-oxopropanoic acid.
Reduction: 3-(2-Fluoro-5-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: 3-(2-Amino-5-hydroxyphenyl)-2-oxopropanoic acid.
Aplicaciones Científicas De Investigación
3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials.
Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
- 3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid
- 3-(2-Fluoro-5-methoxyphenyl)-2-oxopropanoic acid
Uniqueness
3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring
Propiedades
Fórmula molecular |
C9H7FO4 |
|---|---|
Peso molecular |
198.15 g/mol |
Nombre IUPAC |
3-(2-fluoro-5-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7FO4/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
Clave InChI |
LYRQQSIUDSLGNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)CC(=O)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


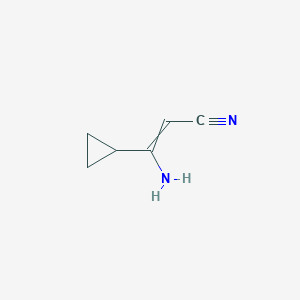


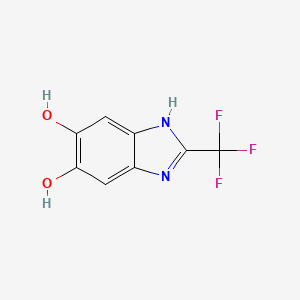
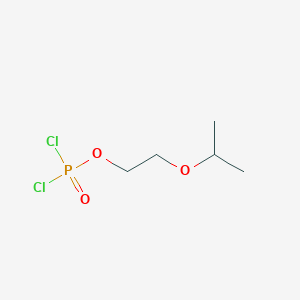


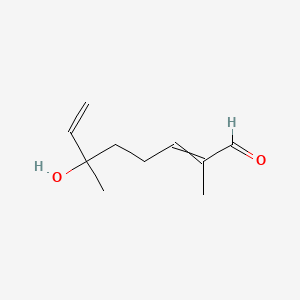



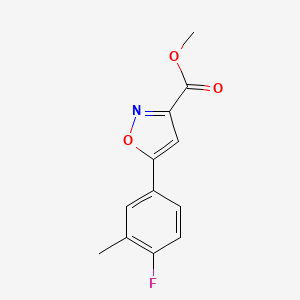
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)

